molecular formula C18H16N2O3 B2453834 N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946341-46-4

N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No. B2453834
CAS RN: 946341-46-4
M. Wt: 308.337
InChI Key: FOSSDDZPNCYCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of isoxazole derivatives that have been shown to exhibit various biological activities.

Scientific Research Applications

Given the absence of direct matches, I'll provide an overview based on the closest related research topics that could potentially inform about the types of applications similar compounds might have, according to the criteria you've set:

Comparative Metabolism of Chloroacetamide Herbicides

Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes could provide insights into how similar compounds are processed biologically. These studies highlight the metabolic pathways and potential toxicological implications of chloroacetamide derivatives, which might parallel the metabolic behavior of "N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide" in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Biological Activity of Novel Compounds

Another area of research involves the synthesis of new compounds with potential antitumor activities, such as N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), showing how structural modifications can impact biological activity. This suggests that research into "this compound" could explore similar antitumor potentials or other therapeutic applications (Wu et al., 2009).

Green Synthesis of Chemical Intermediates

Studies on the green synthesis of chemical intermediates, such as N-(3-Amino-4-methoxyphenyl)acetamide, highlight the environmental and efficiency benefits of alternative synthesis methods. This area could be relevant for developing sustainable production methods for "this compound" and similar compounds (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-9-5-8-14(10-16)19-18(21)12-15-11-17(23-20-15)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSSDDZPNCYCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.